Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride, with the CAS number 2648941-54-0, is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound falls under the category of amines and is notable for its potential applications in medicinal chemistry and material science.
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride is classified as an organic compound due to its carbon-based structure. Specifically, it is categorized as a bicyclic amine due to the presence of a bicyclic framework and an amine functional group.
The synthesis of methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride typically involves multi-step organic reactions that include:
The synthesis may require specific reagents such as trifluoromethylating agents and solvents that facilitate cyclization reactions under controlled conditions (e.g., temperature and pressure).
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride has a complex molecular structure characterized by:
The molecular structure can be represented using SMILES notation: CNCC12OCC(C1)(C2)C(F)(F)F.Cl
, which encapsulates its connectivity and functional groups.
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts to optimize yields and selectivity.
Further studies are needed to elucidate specific biological interactions and mechanisms through experimental pharmacological assays.
The physical properties of methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride include:
Key chemical properties include:
Relevant data such as melting point, boiling point, and density are not widely reported but are essential for practical applications in synthesis and formulation.
Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride has potential applications in:
Research continues to explore its full potential across various scientific domains, including drug development and advanced materials engineering.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5